Cas no 21736-83-4 (Spectinomycin dihydrochloride)

Spectinomycin dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Spectinomycin Hydrochloride
- M 141
- stanilo
- U-18409AE
- NSC 248616
- SPECTINOMYCIN 2HCL
- Spectinomycin2HClpentahydrate
- SPECTINOMYCIN DIHYDROCHLORIDE
- ACTINOSPECTACIN DIHYDROCHLORIDE
- SPECTINOMYCIN READY MADE SOLUTION
- Spectinomycin (dihydrochloride)
- Spectinomycin Dihydr
- Spectinomycin HCl
- Spectinomycin Sulphate
- spectinomycin standard solution
- actinospectacin
- Spectinomycin dihydrochloride pentahydrate
- Spectinomycin hydrochloride anhydrous
- DSSTox_CID_25429
- DSSTox_RID_80873
- DSSTox_GSID_45429
- Spectinomycin hydrochloride hydrate
- (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-benzo[b]pyrano[2,3-e][1,4]dioxin-
- SPECTRUM1500538
- CHEMBL3184600
- Spectinomycin hydrochloride, Antibiotic for Culture Media Use Only
- (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-4a,7,9-trihydroxy-N,N',2-trimethyl-4-oxodecahydro-2H-pyrano[2,3-b][1,4]benzodioxine-6,8-diaminium dichloride
- Spectinomycin (hydrochloride hydrate)
- (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-4H-pyrano[2,3-b][1,4]benzodioxin-4-one Hydrochloride
- CHEBI:9216
- S0584
- HY-B0438
- NS00093599
- Tox21_110592
- NSC-248616
- SR-05000001868-5
- (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-benzo[b]pyrano[2,3-e][1,4]dioxin-4-one dihydrochloride
- 4H-PYRANO(2,3-B)(1,4)BENZODIOXIN-4-ONE, DECAHYDRO-4A,7,9-TRIHYDROXY-2-METHYL-6,8-BIS(METHYLAMINO)-, HYDROCHLORIDE, (1:2), (2R,4AR,5AR,6S,7S,8R,9S,9AR,10AS)-
- (2R-(2.ALPHA.,4A.BETA.,5A.BETA.,6.BETA.,7.BETA.,8.BETA.,9.ALPHA.,9A.ALPHA.,10A.BETA.))-DECAHYDRO-4A,7,9-TRIHYDROXY-2-METHYL-6,8-BIS(METHYLAMINO)-4H-PYRANO(2,3-B)(1,4)BENZODIOXIN-4-ONE DIHYDROCHLORIDE
- W-107526
- (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride
- AS-75254
- SR-05000001868
- s2510
- Tox21_110592_1
- SR-05000001868-3
- DTXSID9045429
- Prestwick_106
- EN300-74585
- Q27108317
- 4H-PYRANO(2,3-B)(1,4)BENZODIOXIN-4-ONE, DECAHYDRO-4A,7,9-TRIHYDROXY-2-METHYL-6,8-BIS(METHYLAMINO)-, DIHYDROCHLORIDE
- CAS-21736-83-4
- 21736-83-4
- CCG-39253
- SPECTINOMYCIN HYDROCHLORIDE [WHO-DD]
- NCGC00017354-07
- Spectinomycin (dihydrochloride pentahydrate)
- (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;dihydrochloride
- (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one dihydrochloride
- (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0(3),?]tetradecan-7-one dihydrochloride
- NCGC00016754-01
- 296JEI210Z
- (+)-Spectinomycin Dihydrochloride
- DTXCID7025429
- D78306
- AKOS016010051
- HMS1570B09
- HMS1920P22
- Spectinomycin diHCl
- SCHEMBL184452
- 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one,decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-,dihydrochloride, (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-
- Spectinomycin dihydrochloride
-
- MDL: MFCD00070403
- インチ: 1S/C14H24N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1
- InChIKey: FOGDPGQSHLLYIK-XYQGXRRISA-N
- ほほえんだ: Cl[H].Cl[H].O1[C@]2(C(C([H])([H])[C@@]([H])(C([H])([H])[H])O[C@@]2([H])O[C@]2([H])[C@]([H])([C@@]([H])([C@@]([H])([C@@]([H])([C@@]12[H])N([H])C([H])([H])[H])O[H])N([H])C([H])([H])[H])O[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 404.111707g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 9
- 回転可能化学結合数: 2
- どういたいしつりょう: 404.111707g/mol
- 単一同位体質量: 404.111707g/mol
- 水素結合トポロジー分子極性表面積: 130Ų
- 重原子数: 25
- 複雑さ: 478
- 同位体原子数: 0
- 原子立体中心数の決定: 9
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 3
じっけんとくせい
- 色と性状: 类白色粉末状固体
- 密度みつど: No data available
- ゆうかいてん: 194°C
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.586
- ようかいど: H2O: 50 mg/mL, clear, faintly yellow
- PSA: 129.51000
- LogP: -0.53980
- じょうきあつ: No data available
Spectinomycin dihydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- WGKドイツ:2
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 福カードFコード:10
- RTECS番号:WG7400000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Spectinomycin dihydrochloride 税関データ
- 税関コード:3004909090
- 税関データ:
中国税関コード:
3004909090
Spectinomycin dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0438-10.110mm*1 ml in water |
Spectinomycin dihydrochloride |
21736-83-4 | 99.61% | 10.110mm*1 ml in water |
¥550 | 2024-04-19 | |
TRC | S680250-1g |
Spectinomycin Dihydrochloride |
21736-83-4 | 1g |
$97.00 | 2023-05-17 | ||
TRC | S680250-10g |
Spectinomycin Dihydrochloride |
21736-83-4 | 10g |
$ 218.00 | 2023-09-06 | ||
Enamine | EN300-74585-2.5g |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride |
21736-83-4 | 95% | 2.5g |
$27.0 | 2023-02-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S860719-25g |
Spectinomycin dihydrochloride |
21736-83-4 | >98% | 25g |
¥336.00 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZD057-1g |
Spectinomycin dihydrochloride |
21736-83-4 | 97% | 1g |
¥61.0 | 2022-06-10 | |
TRC | S680250-100g |
Spectinomycin Dihydrochloride |
21736-83-4 | 100g |
$1307.00 | 2023-05-17 | ||
S e l l e c k ZHONG GUO | S2510-10mM (1mL in DMSO) |
Spectinomycin 2HCl |
21736-83-4 | 99.0% | 10mM (1mL in DMSO) |
¥1072.03 | 2023-09-16 | |
S e l l e c k ZHONG GUO | S2510-50mg |
Spectinomycin 2HCl |
21736-83-4 | 99.0% | 50mg |
¥788.22 | 2023-09-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S860719-5g |
Spectinomycin dihydrochloride |
21736-83-4 | >98% | 5g |
¥146.00 | 2022-08-31 |
Spectinomycin dihydrochloride 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Spectinomycin dihydrochlorideに関する追加情報
Introduction to Spectinomycin Dihydrochloride (CAS No. 21736-83-4)
Spectinomycin dihydrochloride, a compound with the chemical formula C19H24N4O9·2HCl, is a well-documented pharmaceutical agent widely recognized for its significant role in the treatment of bacterial infections. This antibiotic has been a cornerstone in medical chemistry and pharmacology for decades, primarily due to its efficacy against Gram-negative bacteria. The CAS number 21736-83-4 serves as a unique identifier, ensuring precise classification and communication within the scientific community.
The mechanism of action for spectinomycin dihydrochloride revolves around its ability to inhibit bacterial protein synthesis. Specifically, it targets the 30S ribosomal subunit, thereby preventing the formation of the peptide bond during translation. This interference disrupts the synthesis of essential proteins required for bacterial growth and survival. The dihydrochloride salt form enhances the stability and solubility of spectinomycin, making it more suitable for intramuscular administration and improving patient compliance.
In recent years, there has been a growing interest in revisiting classic antibiotics like spectinomycin due to the rise of multidrug-resistant bacteria. Modern research has delved into structural modifications and combination therapies involving spectinomycin dihydrochloride to overcome resistance mechanisms. For instance, studies have explored its potential synergistic effects when paired with other antibiotics or when incorporated into novel drug delivery systems. These advancements highlight the enduring relevance of spectinomycin in addressing contemporary challenges in antimicrobial therapy.
The clinical applications of spectinomycin dihydrochloride are primarily centered on infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics such as penicillins and cephalosporins. It is most notably used in the treatment of streptomycin-resistant tuberculosis and certain urinary tract infections. The drug's efficacy in these scenarios stems from its unique mechanism of action, which is less commonly targeted by resistance mutations compared to other antibiotics.
From a chemical perspective, spectinomycin dihydrochloride exhibits a complex structure characterized by multiple functional groups, including amino sugars and carboxylates. This intricate architecture contributes to its binding affinity for bacterial ribosomes while minimizing toxicity to host cells. Recent computational studies have employed molecular dynamics simulations to elucidate the interactions between spectinomycin dihydrochloride and its target site, providing valuable insights for future drug design.
The synthesis of spectinomycin dihydrochloride involves multi-step organic transformations starting from natural precursors or synthetic analogs. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility. Additionally, green chemistry principles have been increasingly applied to minimize waste and energy consumption during manufacturing, aligning with global sustainability goals.
Emerging research also explores the potential applications of spectinomycin dihydrochloride beyond traditional antibiotic use. For example, its structural properties make it a candidate for developing novel antimicrobial agents or even as a tool in biochemical research to study protein synthesis mechanisms. Such investigations underscore the versatility of this compound and its continued relevance in scientific exploration.
The regulatory landscape for spectinomycin dihydrochloride is governed by stringent guidelines to ensure safety and efficacy. Regulatory bodies continuously monitor its usage patterns and assess emerging resistance profiles to guide clinical practices effectively. Pharmacovigilance programs are crucial in identifying potential adverse effects or interactions with other medications, ensuring patient safety remains paramount.
In conclusion, spectinomycin dihydrochloride (CAS No. 21736-83-4) remains a vital component in modern medicine despite the advent of numerous newer antibiotics. Its unique mechanism of action, combined with recent advancements in research and development, ensures its enduring significance in both clinical practice and scientific inquiry. As the battle against antibiotic resistance continues, compounds like spectinomycin dihydrochloride will undoubtedly play an instrumental role in shaping future therapeutic strategies.
